2,4-Dichloro-3-(difluoromethoxy)benzodifluoride
Description
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Properties
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)-4-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4O/c9-4-2-1-3(7(11)12)5(10)6(4)15-8(13)14/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSNRZOAYALENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2,4-Dichloro-3-(difluoromethoxy)benzodifluoride is a synthetic organic compound with notable applications in various fields, including agriculture and pharmaceuticals. Its unique chemical structure contributes to its biological activity, making it an interesting subject for research.
- Molecular Formula : C8H4Cl2F4O
- Molecular Weight : 263.02 g/mol
- Canonical SMILES : ClC1=C(C(=C(C(=C1Cl)OC(F)F)F)F)O
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Pesticidal Activity
This compound has been investigated for its potential as a pesticide. Studies indicate that it exhibits effective insecticidal properties against various agricultural pests. Its mechanism involves disrupting the nervous system of target insects, leading to paralysis and death.
2. Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity. It has been tested against a range of bacteria and fungi, demonstrating effectiveness in inhibiting growth. This property makes it a candidate for developing new antimicrobial agents.
3. Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes that are crucial in various biological pathways. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism and the synthesis of cholesterol.
Case Study 1: Pesticidal Efficacy
A study conducted on the efficacy of this compound against Aedes aegypti larvae demonstrated a significant reduction in larval survival rates. The compound was applied at varying concentrations, with results indicating a dose-dependent response.
| Concentration (mg/L) | Larval Mortality (%) |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 90 |
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at concentrations as low as 25 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Research Findings
Recent studies have focused on the environmental impact and degradation pathways of this compound. Research indicates that while it is effective as a pesticide, its persistence in the environment raises concerns about bioaccumulation and potential toxicity to non-target organisms.
Environmental Impact
- Persistence : The compound has a half-life of approximately 30 days in soil.
- Bioaccumulation Factor : Studies suggest a moderate bioaccumulation factor, indicating potential risks to aquatic ecosystems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
